molecular formula C5H7BrN2O B6147741 5-(bromomethyl)-3-ethyl-1,2,4-oxadiazole CAS No. 1500866-81-8

5-(bromomethyl)-3-ethyl-1,2,4-oxadiazole

Cat. No.: B6147741
CAS No.: 1500866-81-8
M. Wt: 191
InChI Key:
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Description

5-(bromomethyl)-3-ethyl-1,2,4-oxadiazole is a heterocyclic organic compound that features a bromomethyl group attached to the oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the bromomethyl group makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(bromomethyl)-3-ethyl-1,2,4-oxadiazole typically involves the bromination of a suitable precursor. One common method is the bromination of 3-ethyl-1,2,4-oxadiazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-(bromomethyl)-3-ethyl-1,2,4-oxadiazole undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiolate, and alkoxide ions. Reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

    Nucleophilic Substitution: Products include azido, thio, and alkoxy derivatives of the oxadiazole.

    Oxidation: Products include oxadiazole derivatives with various oxidized functional groups.

    Reduction: Products include reduced forms of the bromomethyl group, such as methyl derivatives.

Scientific Research Applications

5-(bromomethyl)-3-ethyl-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.

    Materials Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.

    Organic Synthesis:

    Biological Studies: Researchers use it to study the biological activity of oxadiazole derivatives and their interactions with biological targets.

Mechanism of Action

The mechanism of action of 5-(bromomethyl)-3-ethyl-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(chloromethyl)-3-ethyl-1,2,4-oxadiazole
  • 5-(iodomethyl)-3-ethyl-1,2,4-oxadiazole
  • 5-(methyl)-3-ethyl-1,2,4-oxadiazole

Uniqueness

5-(bromomethyl)-3-ethyl-1,2,4-oxadiazole is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and methyl analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate for specific synthetic applications.

Properties

CAS No.

1500866-81-8

Molecular Formula

C5H7BrN2O

Molecular Weight

191

Purity

95

Origin of Product

United States

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